molecular formula C24H27ClN4O B5090822 2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B5090822
M. Wt: 422.9 g/mol
InChI Key: RGLLOWQRRCGTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves its ability to bind to specific biological targets. This compound has been shown to interact with various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), as well as receptors, including the cannabinoid receptor 1 (CB1) and the serotonin receptor 2A (5-HT2A).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological target that it interacts with. For example, this compound has been shown to have anti-inflammatory effects through its interaction with COX-2, as well as vasodilatory effects through its interaction with PDE-5.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying different biological systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on 2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide. One possible direction is to further explore its interactions with specific biological targets, such as CB1 and 5-HT2A receptors, to better understand its potential therapeutic applications. Additionally, research could focus on developing modified versions of this compound with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps. The starting material for the synthesis is 2-chlorobenzoyl chloride, which is then reacted with 1-(2-phenylpropyl)piperidine to form the intermediate product. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product.

Scientific Research Applications

2-chloro-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development.

properties

IUPAC Name

2-chloro-N-[2-[1-(2-phenylpropyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O/c1-18(19-7-3-2-4-8-19)17-28-15-12-20(13-16-28)29-23(11-14-26-29)27-24(30)21-9-5-6-10-22(21)25/h2-11,14,18,20H,12-13,15-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLLOWQRRCGTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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